molecular formula C7H17N B1652406 3-(Aminomethyl)-3-methylpentane CAS No. 143689-09-2

3-(Aminomethyl)-3-methylpentane

Cat. No.: B1652406
CAS No.: 143689-09-2
M. Wt: 115.22
InChI Key: HGGUWASRBGFLDM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methylpentane is a branched aliphatic amine with the molecular formula C₇H₁₇N. Its structure consists of a pentane backbone substituted at the third carbon with both a methyl (-CH₃) and an aminomethyl (-CH₂NH₂) group.

Properties

CAS No.

143689-09-2

Molecular Formula

C7H17N

Molecular Weight

115.22

IUPAC Name

2-ethyl-2-methylbutan-1-amine

InChI

InChI=1S/C7H17N/c1-4-7(3,5-2)6-8/h4-6,8H2,1-3H3

InChI Key

HGGUWASRBGFLDM-UHFFFAOYSA-N

SMILES

CCC(C)(CC)CN

Canonical SMILES

CCC(C)(CC)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₇H₁₇N
  • Structure : (CH₂)₂C(CH₃)(CH₂NH₂)CH₂
  • Functional Groups : Primary amine (-NH₂) and branched alkyl chain.

Comparison with Structurally Similar Compounds

2.1. 3-Pentylamine (3-Aminopentane)
  • Molecular Formula : C₅H₁₃N
  • Structure : CH₂CH₂CH(NH₂)CH₂CH₃
  • Key Differences: Branching: 3-Pentylamine is a linear primary amine, lacking the branched methyl and aminomethyl groups present in the target compound. Physical Properties: Lower molecular weight (87.16 g/mol vs. 115.22 g/mol for C₇H₁₇N) and density (0.748 g/mL at 25°C) . Applications: Used as an intermediate in organic synthesis.
2.2. 3-(Aminomethyl)-3-methoxypentane
  • Molecular Formula: C₇H₁₇NO
  • Structure : (CH₂)₂C(OCH₃)(CH₂NH₂)CH₂
  • Key Differences: Functional Group: Contains a methoxy (-OCH₃) group instead of a methyl group at the third carbon. Polarity: Higher polarity due to the ether group, leading to increased solubility in polar solvents compared to 3-(Aminomethyl)-3-methylpentane . Reactivity: The methoxy group may participate in hydrogen bonding or act as a leaving group in substitution reactions.
2.3. 3-(Azidomethyl)pentane
  • Molecular Formula : C₆H₁₃N₃
  • Structure : (CH₂)₂C(CH₂N₃)CH₂CH₃
  • Key Differences :
    • Functional Group : Azide (-N₃) group replaces the amine, making it highly reactive in "click chemistry" reactions.
    • Applications : Used in bioorthogonal chemistry for labeling biomolecules .
2.4. Pregabalin (S)-3-(Aminomethyl)-5-methylhexanoic acid
  • Molecular Formula: C₈H₁₇NO₂
  • Structure : A cyclic analog with a carboxylic acid group and methyl substitution.
  • Key Differences :
    • Functionality : Carboxylic acid group introduces acidity (pKa ~4.6), enabling salt formation.
    • Applications : FDA-approved drug for neuropathic pain and epilepsy .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₇H₁₇N 115.22 -NH₂, -CH₃ Organic synthesis, potential drug intermediate
3-Pentylamine C₅H₁₃N 87.16 -NH₂ (linear) Organic intermediate
3-(Aminomethyl)-3-methoxypentane C₇H₁₇NO 131.21 -NH₂, -OCH₃ Specialty solvents, synthetic chemistry
3-(Azidomethyl)pentane C₆H₁₃N₃ 127.19 -N₃ Click chemistry, bioconjugation
Pregabalin C₈H₁₇NO₂ 159.23 -NH₂, -COOH Pharmaceuticals (analgesic, anticonvulsant)

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